molecular formula C9H8FN3 B13248070 5-fluoro-1-phenyl-1H-pyrazol-4-amine

5-fluoro-1-phenyl-1H-pyrazol-4-amine

Cat. No.: B13248070
M. Wt: 177.18 g/mol
InChI Key: SKBMAUTVEWBOPG-UHFFFAOYSA-N
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Description

5-Fluoro-1-phenyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-phenyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoro-1-phenyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-fluoro-1-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the binding affinity of the compound to these targets, leading to its biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
  • 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
  • 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Uniqueness

5-Fluoro-1-phenyl-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This fluorinated pyrazole derivative exhibits distinct properties compared to its non-fluorinated counterparts, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

5-fluoro-1-phenylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-9-8(11)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBMAUTVEWBOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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